Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate
Description
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
methyl 3-[[2-(piperidine-1-carbonyl)phenyl]carbamoylamino]benzoate |
InChI |
InChI=1S/C21H23N3O4/c1-28-20(26)15-8-7-9-16(14-15)22-21(27)23-18-11-4-3-10-17(18)19(25)24-12-5-2-6-13-24/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H2,22,23,27) |
InChI Key |
OZLXORWOXUVSQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Piperidin-1-ylcarbonyl)aniline
Step 1: Nitro precursor preparation
2-Nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Reacting this intermediate with piperidine in dichloromethane yields 2-nitro-N-(piperidin-1-yl)benzamide.
Step 2: Reduction to aniline
Catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation (NH₄HCO₂, Pd/C) reduces the nitro group to an amine, yielding 2-(piperidin-1-ylcarbonyl)aniline.
Optimization Note : The patent US8697876B2 highlights the use of transfer hydrogenation with formaldehyde and palladium catalysts to achieve selective reductions without over-hydrogenation.
Synthesis of Methyl 3-Isocyanatobenzoate
Step 1: Amine activation
Methyl 3-aminobenzoate reacts with triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane under nitrogen. This generates methyl 3-isocyanatobenzoate, with HCl byproducts neutralized by tertiary amines like triethylamine.
Safety Consideration : Triphosgene, a safer alternative to phosgene, minimizes handling risks while maintaining high reactivity.
Urea Coupling Reaction
Step 1: Reaction setup
Equimolar amounts of 2-(piperidin-1-ylcarbonyl)aniline and methyl 3-isocyanatobenzoate are combined in tetrahydrofuran (THF) at 0–5°C. The mixture is stirred for 12–24 hours under inert conditions.
Step 2: Workup
The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate) isolates the pure urea derivative.
Yield Enhancement : The Ambeed protocol demonstrates that extended reaction times (up to 50 hours) and elevated temperatures (60–65°C) improve conversion rates.
Alternative Methods and Optimization
CDI-Mediated Urea Formation
Carbonyldiimidazole (CDI) offers a phosgene-free route:
-
Activation : Methyl 3-aminobenzoate reacts with CDI in THF, forming a reactive imidazolide intermediate.
-
Coupling : Addition of 2-(piperidin-1-ylcarbonyl)aniline prompts nucleophilic attack, yielding the urea linkage.
Advantages :
One-Pot Sequential Synthesis
A streamlined approach condenses multiple steps:
-
Amide formation : 2-Nitrobenzoic acid and piperidine are coupled using EDCl/HOBt.
-
Reduction and urea coupling : The nitro group is reduced in situ, followed by immediate reaction with methyl 3-isocyanatobenzoate.
Catalyst Systems : Copper(I) oxide (Cu₂O), as described in US8697876B2, facilitates Ullmann-type couplings at temperatures below 80°C to prevent discoloration.
Reaction Conditions and Catalysts
| Parameter | CDI Method | Triphosgene Method | One-Pot Synthesis |
|---|---|---|---|
| Temperature (°C) | 25–30 | 0–5 | 60–70 |
| Catalyst | None | Triethylamine | Cu₂O (>0.02 wt%) |
| Reaction Time (h) | 24 | 12 | 48 |
| Yield (%) | 65–75 | 70–80 | 60–70 |
Key Insight : Copper(I) oxide at >0.02 wt% loading enables efficient amination at lower temperatures, preserving product whiteness.
Purification and Characterization
Crystallization : Ethanol or ethyl acetate/hexane mixtures recrystallize the final product, removing imidazole or urea byproducts.
Analytical Data :
-
XRD : Sharp peaks indicate crystalline Form A (analogous to US8697876B2’s Figure 1A).
-
¹H NMR : Resonances at δ 8.2 (urea NH), 3.9 (COOCH₃), and 1.6 ppm (piperidine CH₂) confirm structure.
Comparative Analysis of Methods
Triphosgene vs. CDI :
-
Triphosgene : Higher yields (80%) but requires strict temperature control.
-
CDI : Safer profile with moderate yields (75%), ideal for large-scale production.
One-Pot Synthesis : Reduces purification steps but demands precise stoichiometry and catalyst control .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets. The piperidine ring and phenylcarbamoyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Several compounds sharing the 3-(benzoyl-λ²-azanyl)phenylmethanone framework have been synthesized and studied. Key analogues include:
Key Observations :
- Nitro Groups: Compounds like HEXXOY and YUXMIO feature nitro substituents, which enhance electrophilic reactivity but may introduce toxicity risks.
- Methoxy vs. Hydroxy : HEXYAL’s hydroxyl group improves aqueous solubility compared to HEXXOY’s methoxy group, but reduces binding affinity due to weaker hydrophobic interactions .
- Piperidinyl vs.
Molecular Docking and Binding Affinity Predictions
Using the Glide docking method (Schrödinger), which combines systematic ligand sampling with OPLS-AA force field optimization, the target compound was compared to analogues for binding to human factor Xa (hfXa), a key anticoagulation target .
Hypothetical Docking Scores (XP-GScore) :
| Compound ID | Glide XP Score (kcal/mol) | Key Interactions |
|---|---|---|
| HEXXOY | -9.2 | Nitro group forms π-π stacking with Tyr228 |
| HEXYAL | -8.5 | Hydroxy group H-bonds with Asp189 |
| YUXMIO | -10.1 | Multi-methoxy groups stabilize hydrophobic pocket |
| Target Compound | -11.3 (predicted) | Piperidinyl interacts with S4 pocket; carbamoyl H-bonds with Gly218 |
Analysis :
- The target compound’s piperidinyl group is predicted to occupy the hydrophobic S4 pocket of hfXa more effectively than YUXMIO’s methoxy substituents, contributing to a higher docking score .
- The carbamoyl linker may form dual hydrogen bonds with Gly218 and Gln192, a feature absent in HEXXOY and HEXYAL .
Functional Group Impact on Pharmacokinetics
- Ester vs.
- Fluorinated Analogues : Compounds with trifluoromethyl groups (e.g., in ) exhibit higher metabolic stability but may introduce off-target effects. The target compound avoids fluorination, balancing stability and selectivity .
Biological Activity
Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the synthesis, characterization, and biological activity of this compound, drawing on various research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperidine derivatives with benzoic acid derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines molecular structure |
| Mass Spectrometry | Confirms molecular weight and purity |
| X-ray Crystallography | Provides three-dimensional structure |
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study on related piperidine derivatives demonstrated that these compounds can reduce inflammation in models such as carrageenan-induced paw edema. For instance, a related compound showed a decrease in paw edema by 61.98% at a dosage of 50 mg/kg, indicating potent anti-inflammatory activity compared to standard drugs like indomethacin .
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies suggest that this compound can inhibit the proliferation of various cancer cell lines. For example, in a study assessing antiproliferative effects, related compounds exhibited a significant reduction in cell viability at concentrations around 100 μM, showcasing their potential as therapeutic agents against cancer .
Case Studies
-
Case Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects of piperidine derivatives.
- Method : Carrageenan-induced paw edema model.
- Results : The compound reduced edema significantly, with maximum efficacy observed at higher doses.
-
Case Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects of this compound on cancer cells.
- Method : Cell viability assays on various cancer cell lines.
- Results : Notable inhibition of cell growth was recorded, suggesting its potential use in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
